molecular formula C21H14IN3O3 B3568133 (4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one

(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one

Cat. No.: B3568133
M. Wt: 483.3 g/mol
InChI Key: NGDMFKUYJDCRJA-WQRHYEAKSA-N
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Description

(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone.

    Acetylation: The pyrazole derivative is then acetylated using acetic anhydride.

    Formation of the oxazole ring: This involves the cyclization of an appropriate α-haloketone with an amide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazole rings.

    Reduction: Reduction reactions can occur at the oxazole ring or the acetyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially at the iodine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, oxazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-phenyl-1,3-oxazol-5-one: Lacks the iodine atom.

    (4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one: Contains a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one may confer unique properties such as increased molecular weight, altered electronic distribution, and potential for specific interactions with biological targets.

Properties

IUPAC Name

(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14IN3O3/c1-13(26)25-12-16(19(24-25)14-6-3-2-4-7-14)11-18-21(27)28-20(23-18)15-8-5-9-17(22)10-15/h2-12H,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDMFKUYJDCRJA-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one
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(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one
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(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one
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(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one
Reactant of Route 5
(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one
Reactant of Route 6
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(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one

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